molecular formula C17H15FN2O2 B2865400 N-(1-ethyl-2-oxoindolin-5-yl)-2-fluorobenzamide CAS No. 921773-55-9

N-(1-ethyl-2-oxoindolin-5-yl)-2-fluorobenzamide

Cat. No.: B2865400
CAS No.: 921773-55-9
M. Wt: 298.317
InChI Key: HRGFKAYENPBXTH-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-fluorobenzamide is a synthetic organic compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an indolinone core, an ethyl group, and a fluorobenzamide moiety, which contribute to its unique chemical properties and biological activities.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a probe for studying biological processes and as a lead compound in drug discovery.

    Medicine: Preliminary studies suggest that it may possess therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-fluorobenzamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the indolinone intermediate with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide
  • N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide
  • 1-(1-ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea

Uniqueness

N-(1-ethyl-2-oxoindolin-5-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety, which can influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-2-20-15-8-7-12(9-11(15)10-16(20)21)19-17(22)13-5-3-4-6-14(13)18/h3-9H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGFKAYENPBXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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